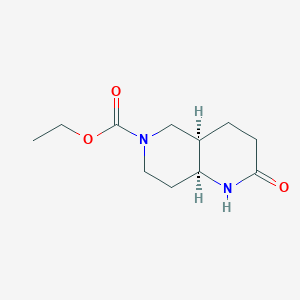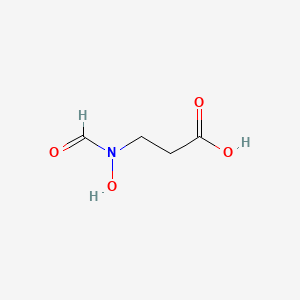
N-(2,2-Dimethylthietan-3-yl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dimethylthietan-3-yl)butyramide: is an organic compound with the molecular formula C₉H₁₇NOS It is a derivative of butyramide, featuring a thietane ring substituted with two methyl groups at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethylthietan-3-yl)butyramide typically involves the reaction of 2,2-dimethylthietane-3-amine with butyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2,2-Dimethylthietan-3-yl)butyramide can undergo oxidation reactions, particularly at the sulfur atom in the thietane ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbonyl group in the butyramide moiety.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon. Reagents such as Grignard reagents or organolithium compounds can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Grignard reagents, organolithium compounds; reactions are conducted in dry solvents under inert conditions to prevent moisture interference.
Major Products Formed:
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Corresponding alcohols or amines, depending on the reduction target.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(2,2-Dimethylthietan-3-yl)butyramide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates. It may also serve as a model compound for studying the metabolism of thietane derivatives.
Medicine: this compound has potential applications in medicinal chemistry. Its derivatives could be explored for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)butyramide involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, which may be catalyzed by enzymes or chemical reagents. This ring-opening can lead to the formation of reactive intermediates that interact with biological macromolecules, potentially inhibiting or modifying their function. The butyramide moiety can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their activity.
Comparaison Avec Des Composés Similaires
N,N-Dimethylbutyramide: Similar in structure but lacks the thietane ring, making it less reactive in certain chemical transformations.
N-(2,2-Dimethylthietan-3-yl)acetamide: Similar thietane ring but with an acetamide group instead of a butyramide group, leading to different reactivity and applications.
N-(2,2-Dimethylthietan-3-yl)propionamide: Another similar compound with a propionamide group, offering different steric and electronic properties.
Uniqueness: N-(2,2-Dimethylthietan-3-yl)butyramide stands out due to the presence of the thietane ring, which imparts unique reactivity and potential for diverse applications. The combination of the thietane ring and the butyramide group allows for a wide range of chemical modifications and interactions, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H17NOS |
|---|---|
Poids moléculaire |
187.30 g/mol |
Nom IUPAC |
N-(2,2-dimethylthietan-3-yl)butanamide |
InChI |
InChI=1S/C9H17NOS/c1-4-5-8(11)10-7-6-12-9(7,2)3/h7H,4-6H2,1-3H3,(H,10,11) |
Clé InChI |
DLWYYQIJLZLOLR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1CSC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




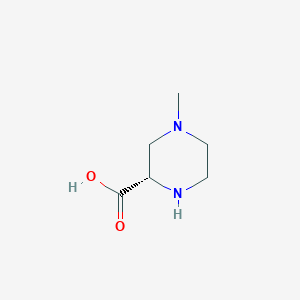
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)

![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)
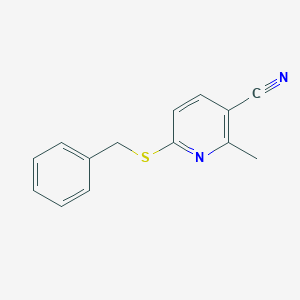
![Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014058.png)
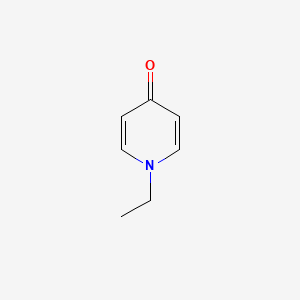
![Methyl2-[(azetidin-3-yl)methoxy]acetate](/img/structure/B13014063.png)
